![molecular formula C15H17N3O5S B2578008 Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate CAS No. 899732-53-7](/img/structure/B2578008.png)
Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrido[2,3-d]pyrimidin-5-one . Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems that have been studied due to their wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Aplicaciones Científicas De Investigación
Synthesis of Pyrimidine Derivatives
This compound is used in the synthesis of novel pyrimidine derivatives, including 2,4,6-trisubstituted pyrimidines, which are obtained through the condensation of ethyl 2-(2-alkylsulfanylethyl)-3-oxobutanoates with amidines and thiourea. These derivatives have potential applications in medicinal chemistry due to their diverse biological activities. The study by Arutyunyan (2013) demonstrates this synthetic application in the context of organic chemistry and drug discovery (Arutyunyan, 2013).
Nonlinear Optical Materials
The compound's derivatives also find use in the synthesis of nonlinear optical materials. Dhandapani et al. (2017) focused on the structural evaluation and nonlinear optical analysis of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, highlighting its potential in materials science for optical applications (Dhandapani et al., 2017).
Antibacterial Agents
Furthermore, derivatives of this compound have been explored for their antibacterial properties. Azab, Youssef, and El-Bordany (2013) synthesized heterocyclic compounds containing a sulfonamido moiety from a precursor related to the compound , demonstrating significant antibacterial activity. This underscores the potential of these compounds in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Antifolate Agents
Antifolate activity is another significant area of application. Compounds synthesized from ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate derivatives have been evaluated as dihydrofolate reductase inhibitors, showing promise as antitumor agents. The work by Gangjee et al. (2007) exemplifies this application in the development of classical and nonclassical antifolates for cancer treatment (Gangjee et al., 2007).
Synthetic Organic Chemistry
In synthetic organic chemistry, the versatility of this compound is showcased through its use in generating a wide array of heterocyclic structures, demonstrating its utility as a precursor in the synthesis of diverse organic molecules. This aspect is illustrated in the study by Honey, Pasceri, Lewis, and Moody (2012), where ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is utilized to synthesize various trifluoromethyl heterocycles, showcasing the compound's role in facilitating the synthesis of compounds with potential pharmaceutical applications (Honey, Pasceri, Lewis, & Moody, 2012).
Propiedades
IUPAC Name |
ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-4-23-11(20)7-9(19)8-24-10-5-6-16-13-12(10)14(21)18(3)15(22)17(13)2/h5-6H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUYVXDSTYNEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

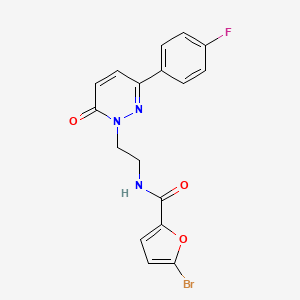
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2577927.png)
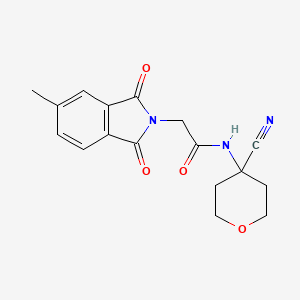
![2-(4-chlorophenyl)-N-[(1Z)-{[(3-methoxyphenyl)methoxy]imino}methyl]-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B2577930.png)
![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2577931.png)

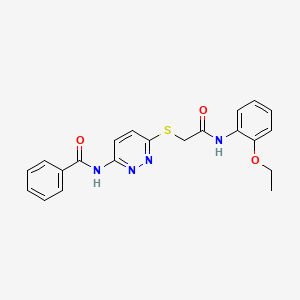
![3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2577934.png)
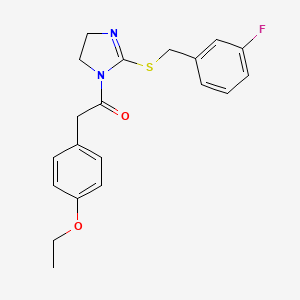
![3-(3-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2577936.png)
![3-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577939.png)
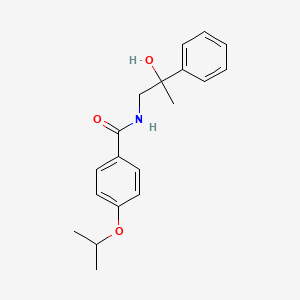
![2-[N-(4-acetylphenyl)-C-methylcarbonimidoyl]indene-1,3-dione](/img/structure/B2577947.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B2577948.png)